

Independent Analysis of QL-1200186: A Comparative Guide to Published IC50 Values

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Compound of Interest

Compound Name: QL-1200186

Cat. No.: B15612015

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published biochemical and cellular potency of **QL-1200186**, a selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2). The data presented is based on publicly available information and is intended to serve as a resource for researchers interested in the independent verification of its activity. While no formal independent replication studies were identified, this guide includes detailed experimental protocols to facilitate such verification.

Data Summary

QL-1200186 is an orally active, allosteric inhibitor that targets the pseudokinase (JH2) domain of TYK2.[1] This mechanism allows for high selectivity over the catalytic (JH1) domains of other Janus kinase (JAK) family members, potentially reducing off-target effects.[1][2]

Table 1: Published IC50 Values for **QL-1200186** and Comparative TYK2 Inhibitors

Compound	Target/Assay	Published IC50 (nM)	Source
QL-1200186	TYK2 JH2 Domain (Biochemical)	0.06	[1]
JAK1 JH2 Domain (Biochemical)	9.85	[1]	
IFN α -induced STAT5 Phosphorylation (Human PBMCs)	> 10,000	[1]	
IL-12-induced IFN γ Production (NK92 cells)	Comparable to BMS-986165	[1]	
BMS-986165 (Deucravacitinib)	TYK2 JH2 Domain (Biochemical)	Not explicitly stated in provided results	
IL-12-induced IFN γ Production (Human whole blood)	Comparable to QL-1200186	[1]	
NDI-034858 (Zasocitinib)	TYK2 JH2 Domain (Biochemical)	Not explicitly stated in provided results	
Monocyte to Dendritic Cell Differentiation	Less inhibitory than QL-1200186	[1]	

Note: The IC50 values presented are from the primary publication and await independent verification.

Experimental Protocols

Detailed methodologies are crucial for the independent verification of published findings. Below are representative protocols for key experiments.

Biochemical IC50 Determination for TYK2 JH2 Domain Binding

This protocol describes a fluorescence polarization (FP) assay to measure the binding affinity of an inhibitor to the TYK2 pseudokinase (JH2) domain.

Principle: The assay is based on the competition between a fluorescently labeled probe and the test compound for binding to the purified TYK2 JH2 protein. Inhibition of this interaction results in a decrease in the fluorescence polarization signal.

Materials:

- Recombinant human TYK2 JH2 protein
- Fluorescently labeled probe (e.g., JH2 probe 1)
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Test compound (**QL-1200186**) serially diluted in DMSO
- 384-well black microplates
- Microplate reader capable of measuring fluorescence polarization

Procedure:

- Prepare a serial dilution of **QL-1200186** in DMSO. Further dilute in assay buffer to the desired final concentrations.
- Add the diluted compound or vehicle control (DMSO) to the wells of the 384-well microplate.
- Add the TYK2 JH2 protein to each well at a predetermined optimal concentration.
- Add the fluorescently labeled probe to all wells to initiate the binding reaction.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
- Measure the fluorescence polarization of each well using a microplate reader.

- Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based IC50 Determination: Inhibition of Cytokine-Induced STAT Phosphorylation

This protocol outlines a method to measure the ability of **QL-1200186** to inhibit the phosphorylation of STAT proteins downstream of cytokine signaling in human peripheral blood mononuclear cells (PBMCs).

Principle: TYK2 mediates signaling from various cytokine receptors. Inhibition of TYK2 by **QL-1200186** is expected to block the downstream phosphorylation of STAT proteins, which can be quantified using methods like Western blotting or flow cytometry.

Materials:

- Human PBMCs isolated from healthy donor blood
- RPMI 1640 medium with 10% FBS
- Test compound (**QL-1200186**)
- Cytokine stimulant (e.g., IL-12, IFN α)
- Fixation and permeabilization buffers (for flow cytometry)
- Phospho-specific antibodies (e.g., anti-pSTAT3)
- Flow cytometer or Western blot equipment

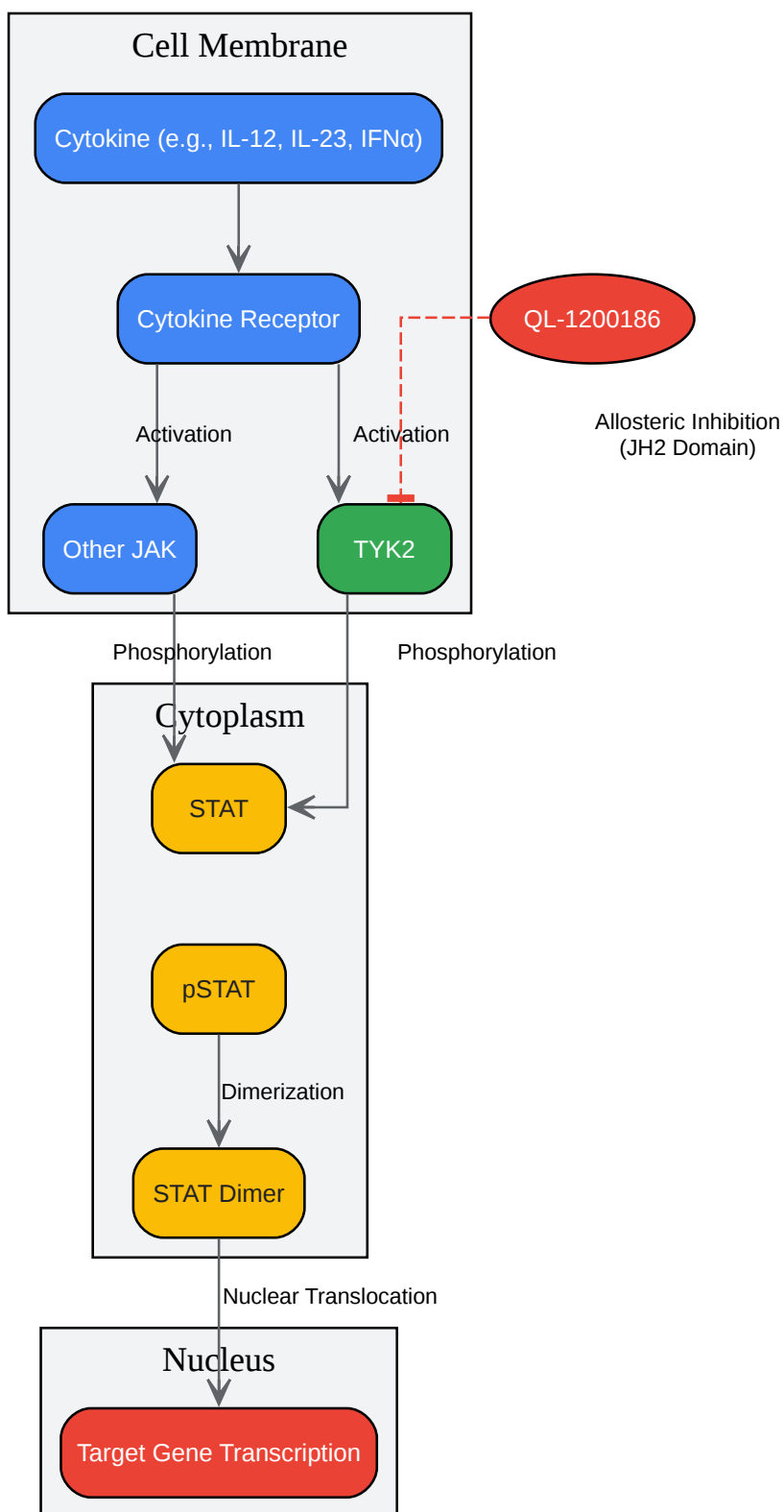
Procedure:

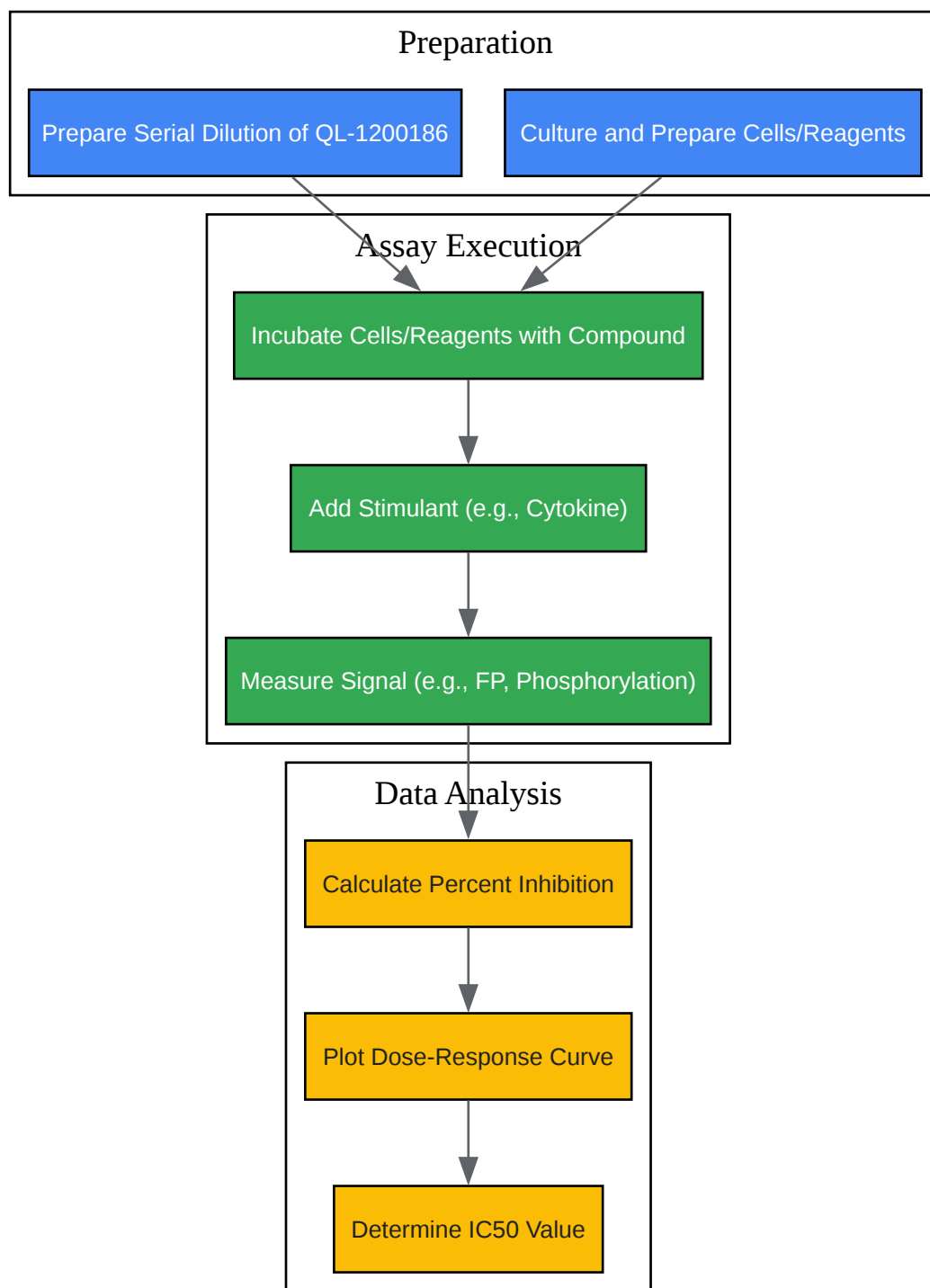
- Isolate PBMCs and resuspend them in culture medium.
- Pre-incubate the cells with varying concentrations of **QL-1200186** or vehicle control for 1-2 hours.
- Stimulate the cells with a specific cytokine (e.g., IL-12) for 15-30 minutes at 37°C.

- For flow cytometry, fix, permeabilize, and stain the cells with a phospho-specific STAT antibody.
- For Western blotting, lyse the cells, quantify protein concentration, separate proteins by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total STAT antibodies.
- Analyze the median fluorescence intensity (flow cytometry) or band intensities (Western blot) to determine the level of STAT phosphorylation.
- Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.

Visualizations

Signaling Pathway of TYK2 Inhibition by **QL-1200186**





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References

- [1. A novel highly selective allosteric inhibitor of tyrosine kinase 2 \(TYK2\) can block inflammation- and autoimmune-related pathways - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. benchchem.com \[benchchem.com\]](#)
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